molecular formula C5H2BrClN2O2 B3027904 6-Bromo-2-chloro-3-nitropyridine CAS No. 1430341-84-6

6-Bromo-2-chloro-3-nitropyridine

Cat. No.: B3027904
CAS No.: 1430341-84-6
M. Wt: 237.44
InChI Key: ZOETZKWSHCVJQA-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClN2O2 It is a derivative of pyridine, substituted with bromine, chlorine, and nitro groups at positions 6, 2, and 3, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-3-nitropyridine typically involves the nitration of 2-chloro-3-bromopyridine. . The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the pyridine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-chloro-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Reduction: Iron powder and hydrochloric acid or palladium on carbon with hydrogen gas.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Reduction: 6-Bromo-2-chloro-3-aminopyridine.

    Suzuki-Miyaura Coupling: Biaryl compounds with diverse substituents.

Comparison with Similar Compounds

  • 2-Bromo-6-chloro-3-nitropyridine
  • 3-Bromo-2-chloro-6-methyl-5-nitropyridine
  • 2-Bromo-5-chloro-3-nitropyridine
  • 5-Bromo-2-chloro-3-nitropyridine

Comparison: 6-Bromo-2-chloro-3-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers different reactivity profiles in nucleophilic substitution and cross-coupling reactions, making it a valuable intermediate in the synthesis of diverse organic compounds .

Properties

IUPAC Name

6-bromo-2-chloro-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOETZKWSHCVJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858676
Record name 6-Bromo-2-chloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1430341-84-6
Record name 6-Bromo-2-chloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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